molecular formula C8H8FNO4 B1441368 Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1000340-08-8

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1441368
M. Wt: 201.15 g/mol
InChI Key: KRPFLIYEGCRSFO-UHFFFAOYSA-N
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Description

“Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C8H8FNO4 and a molecular weight of 201.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 280.5±40.0 °C and its density is predicted to be 1.44±0.1 g/cm3 .

Scientific Research Applications

Antibacterial Agents

Pyridonecarboxylic acids, which include derivatives of Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, have shown significant potential as antibacterial agents. A study by Egawa et al. (1984) synthesized and tested various compounds for their antibacterial activities, identifying several that were more active than existing drugs like enoxacin (Egawa et al., 1984).

Antiviral Activity

Ivashchenko et al. (2014) conducted a study on the antiviral activity of Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. The research found that while most synthesized compounds showed no notable activity against viruses like influenza and hepatitis C, certain hydrochloride derivatives demonstrated micromolar activities against specific strains (Ivashchenko et al., 2014).

Synthesis Techniques and Applications

Wiedemann and Grohmann (2009) evaluated historical and new synthesis pathways to derivatives of Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. Their work included the characterization of compounds using spectroscopic methods and X-ray diffraction, contributing to our understanding of these compounds' properties and potential applications (Wiedemann & Grohmann, 2009).

Dyeing and Textile Industry

Abolude et al. (2021) explored the use of derivatives of Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate in the dyeing industry. They synthesized disperse dyes and studied their application properties on fabrics like polyester and nylon, demonstrating their utility in the textile sector (Abolude et al., 2021).

properties

IUPAC Name

ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPFLIYEGCRSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170575
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

1000340-08-8
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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